2-Morpholino-2-(m-tolyl)acetic acid
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Overview
Description
2-Morpholino-2-(m-tolyl)acetic acid is an organic compound with the molecular formula C₁₃H₁₇NO₃ It is characterized by the presence of a morpholine ring and a tolyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-(m-tolyl)acetic acid typically involves the reaction of morpholine with m-tolylacetic acid under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification techniques ensures consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-2-(m-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or tolyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or tolyl derivatives.
Scientific Research Applications
2-Morpholino-2-(m-tolyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholino-2-(m-tolyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The tolyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-2-phenylacetic acid
- 2-Morpholino-2-(p-tolyl)acetic acid
- 2-Morpholino-2-(o-tolyl)acetic acid
Uniqueness
2-Morpholino-2-(m-tolyl)acetic acid is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties compared to its ortho- and para- counterparts. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(3-methylphenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C13H17NO3/c1-10-3-2-4-11(9-10)12(13(15)16)14-5-7-17-8-6-14/h2-4,9,12H,5-8H2,1H3,(H,15,16) |
InChI Key |
WFWPKHRRIKTMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CCOCC2 |
Origin of Product |
United States |
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